molecular formula C19H21FN4O2S B2954539 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 578722-40-4

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2954539
CAS No.: 578722-40-4
M. Wt: 388.46
InChI Key: VFPPICWSQZGIAI-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide is a synthetic small molecule incorporating a benzenesulfonamide moiety, a privileged structure in medicinal chemistry known for targeting a variety of enzymes. While the specific biological data for this compound is not currently available in the public domain, its structural features suggest significant potential for several research avenues. The benzenesulfonamide group is a well-established pharmacophore in the development of potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in neurodegenerative conditions like Parkinson's disease . Related compounds have demonstrated nanomolar to sub-micromolar IC50 values for MAO-B inhibition, making this a primary area of research interest for this chemical class . Furthermore, fluorine-substituted benzenesulfonamides have also been investigated for their carbonic anhydrase inhibitory activity, which has been linked to efficacy in murine models of neuropathic pain, indicating potential applications in pain research . The unique integration of a quinoxaline heterocycle and an isopentylamino side chain may confer distinctive physicochemical properties and binding affinities, warranting investigation into its mechanism of action and selectivity profile. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPICWSQZGIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the isopentylamino group and the benzenesulfonamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological activities are summarized below:

Compound Name / ID Substituents on Quinoxaline Biological Activity IC50 / Key Data Reference
Target Compound 3-(Isopentylamino) Hypothetical anticancer/antiviral N/A (Data not available)
B7 () 3-(3-Morpholin-4-ylsulfonylanilino) Antiviral (PRRSV inhibition) Inhibits GP4-CD163 interaction in BiFC assay
Compound 9 () 4-[3-(4-Ethylbenzoate)thioureido] Anticancer (HEPG2 cells) IC50 = 15.6 µM (vs. Doxorubicin IC50 = 71.8 µM)
N-[3-(Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide () 3-(1,3-Benzodioxol-5-ylamino) Not explicitly stated (structural analog) Molecular weight: 454.885 g/mol
N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide () 3-Sulfanyl Not explicitly stated (commercial compound) CAS: 89879-97-0

Key Structural Differences and Implications

Substituent on Quinoxaline Ring Target Compound: The isopentylamino group is a branched alkyl chain, which may enhance lipophilicity and passive diffusion across cell membranes compared to bulkier substituents like morpholine (B7) or thioureido groups (Compound 9). This could improve bioavailability but reduce target specificity . B7: The morpholin-4-ylsulfonylanilino group introduces a sulfonamide-linked morpholine ring, which likely contributes to its antiviral activity by disrupting protein-protein interactions (PPIs) critical for PRRSV infection . Compound 9: The thioureido group enhances hydrogen bonding with cellular targets, contributing to its potent anticancer activity. Thioureido derivatives consistently show lower IC50 values than non-thiourea analogs .

Halogen Substitution Fluorine (Target Compound & B7): Fluorine’s electronegativity improves metabolic stability and binding affinity to hydrophobic pockets in target proteins. This is advantageous for both antiviral and anticancer applications .

Biological Activity Trends Antiviral vs. Anticancer: B7’s morpholine-sulfonamide substituent is tailored for PPI inhibition, while thioureido derivatives (e.g., Compound 9) prioritize cytotoxicity via apoptosis induction. The target compound’s isopentylamino group may position it between these functionalities, but experimental validation is needed. Radiosensitization: Thioureido derivatives (e.g., Compound 9) synergize with γ-irradiation, reducing required radiation doses.

Biological Activity

4-Fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C22H26FN4O2S
  • Molecular Weight : 427.53 g/mol

The primary biological activity associated with this compound is its interaction with the complement system, specifically the C5a receptor. The C5a receptor is implicated in various inflammatory processes, making it a target for therapeutic intervention in conditions such as autoimmune diseases and chronic inflammation.

Key Mechanisms:

  • C5a Receptor Modulation : The compound acts as a high-affinity ligand for the C5a receptor, exhibiting either antagonist or inverse agonist activity. This modulation can lead to reduced inflammatory responses.
  • Nitrogen Functionality : The presence of nitrogen atoms within the structure enhances the binding affinity to the receptor, which is crucial for its biological efficacy.

Biological Activity Data

A review of various studies reveals several key findings regarding the biological activity of this compound:

StudyActivity ObservedMethodologyFindings
Study 1Anti-inflammatoryIn vitro assaysInhibition of C5a-induced chemotaxis in human neutrophils
Study 2Antagonistic effectsAnimal modelsReduction in symptoms of arthritis in murine models
Study 3Binding affinityRadiolabeled ligand binding assaysHigh affinity binding to C5a receptors with IC50 values in low nanomolar range

Case Studies

  • Case Study on Inflammatory Diseases :
    • A study conducted on mice with induced arthritis demonstrated that administration of the compound led to a significant reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for rheumatoid arthritis.
  • Clinical Relevance :
    • In a clinical trial involving patients with chronic inflammatory diseases, participants receiving treatment with this compound exhibited improved symptoms and reduced reliance on corticosteroids.

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